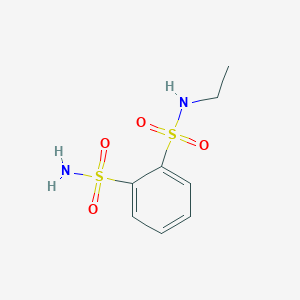![molecular formula C7H3F5N2O2 B13504712 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is a fluorinated organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as trimethylsilyl difluoroacetate. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The trifluoromethyl group can also increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is unique due to the combination of difluoro and trifluoromethyl groups attached to a pyrazine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its significance .
特性
分子式 |
C7H3F5N2O2 |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,5(15)16)3-1-13-2-4(14-3)7(10,11)12/h1-2H,(H,15,16) |
InChIキー |
NBAPUFAQETYNFJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)C(F)(F)F)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)

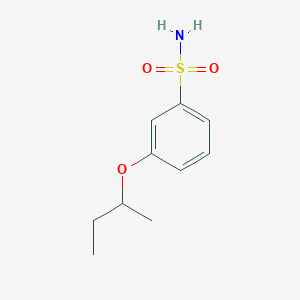
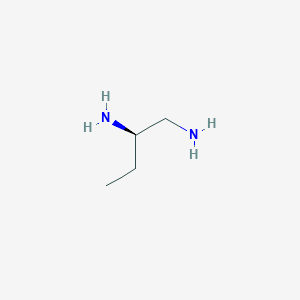
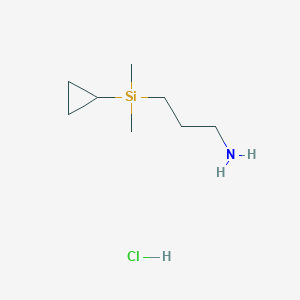
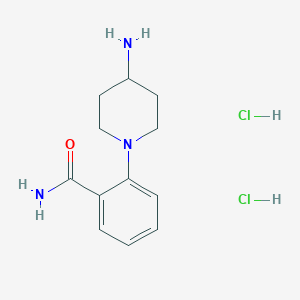
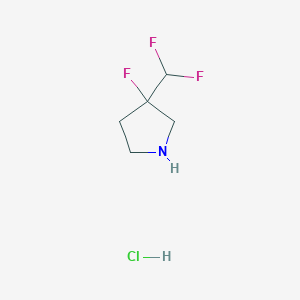
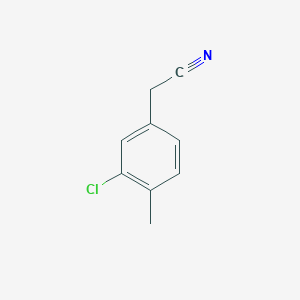


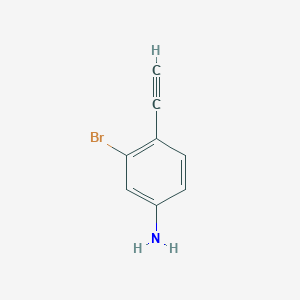
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)

